

comparative stability Ixazomib and its impurities

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Compound Focus: Ixazomib Impurity 1

CAS No.: 1201903-02-7

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Ixazomib Stability Overview

The table below summarizes the key stability characteristics of Ixazomib based on a forced degradation study [1].

Aspect	Summary of Findings
Overall Stability in Solution	Relatively stable in neutral and acidic conditions; decomposition accelerates at higher pH [1].
Key Stress Factors	Sensitive to oxidants and light; relatively resistant to heat and humidity in solid form [1].
Degradation Kinetics	Follows first-order kinetics under neutral, acidic, alkaline, and UV light stress [1].

| **Major Degradation Pathways** | 1. Oxidative deboronation 2. Hydrolysis of the amide bond [1]. |

Identified Impurities and Degradation Products

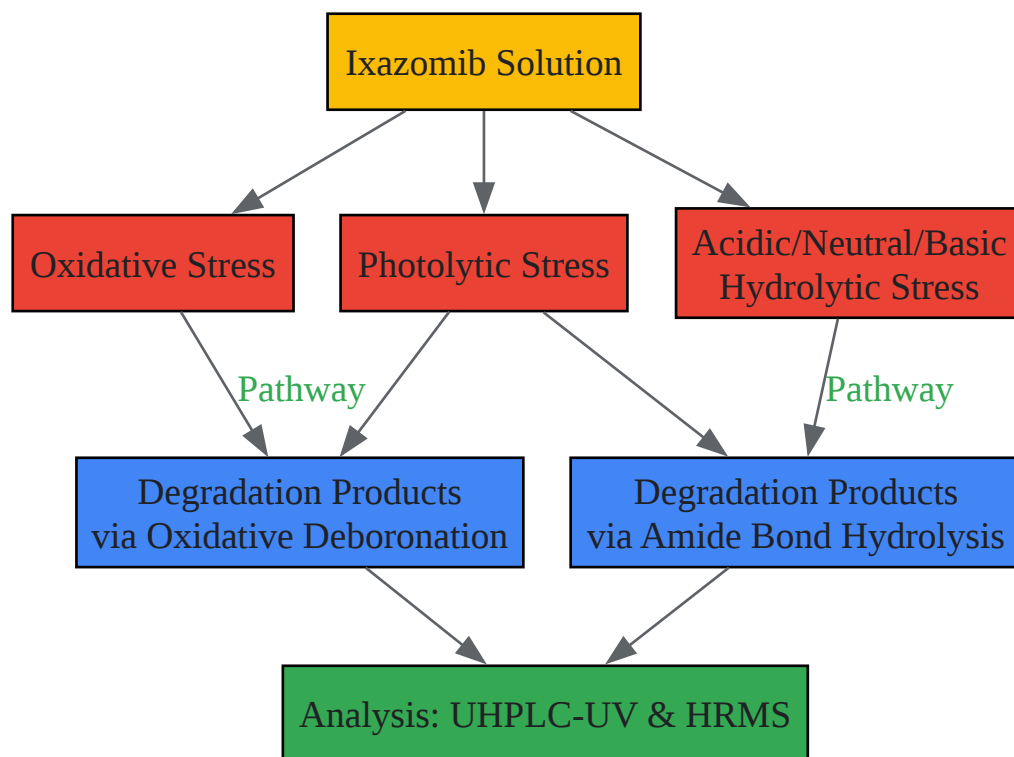
The following table lists known impurities and degradation products of Ixazomib. The information is compiled from chemical standard suppliers and a research paper, which reflects these compounds' relevance

for pharmaceutical analysis and quality control [2] [3].

Compound Name / Identifier	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Notes
Ixazomib (API)	C ₁₄ H ₁₉ BCl ₂ N ₂ O ₄	361.03	1072833-77-2 [3]	Active Pharmaceutical Ingredient [4].
Ixazomib Citrate	C ₂₀ H ₂₃ BCl ₂ N ₂ O ₉	517.12	1239908-20-3 [2] [3]	Prodrug form, citrate ester [5].
Impurity A	Information not specified in sources	-	-	Identified in forced degradation study [1].
Impurity B	Information not specified in sources	-	-	Identified in forced degradation study [1].
Impurity C	Information not specified in sources	-	-	Identified in forced degradation study [1].
(2,5-Dichlorobenzoyl)glycine	C ₉ H ₇ Cl ₂ NO ₃	248.06	667403-46-5 [2] [3]	Listed as a related compound [3].
N-(2-Amino-2-oxoethyl)-2,5-dichlorobenzamide	C ₉ H ₈ Cl ₂ N ₂ O ₂	247.08	1378314-08-9 [2] [3]	Listed as a related compound [3].
2,5-Dichloro-N-(2-(isopentylamino)-2-oxoethyl)benzamide	C ₁₄ H ₁₈ Cl ₂ N ₂ O ₂	317.21	2872629-73-5 [2] [3]	Listed as a related compound [3].

Experimental Protocol for Forced Degradation

The primary data comes from a study that used a validated **UHPLC-UV method** coupled with High-Resolution Mass Spectrometry (HRMS) to identify degradation products [1]. The general workflow and pathways are summarized below.



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Key Methodological Details:

- **Analytical Technique:** UHPLC-UV with HRMS detection [1].
- **Chromatographic Validation:** The method was validated for the simultaneous assay of Ixazomib and its three main degradation products (Impurities A, B, and C) over specific concentration ranges [1]:
 - **Ixazomib:** 2.50 - 100.00 µg/mL
 - **Impurity A & B:** 0.75 - 60.00 µg/mL
 - **Impurity C:** 1.25 - 60.00 µg/mL
- **Sample Analysis:** The validated method was applied to samples of Ixazomib that had been subjected to various forced degradation conditions to induce and measure decomposition [1].

Conclusion

In summary, the stability profile of Ixazomib is well-characterized through forced degradation studies.

- **Stability:** It is relatively stable in solid form and in acidic/neutral solutions but is susceptible to degradation under oxidative conditions, high pH, and UV light [1].
- **Impurities:** Several key degradation products and process-related impurities have been identified, for which chemical reference standards are commercially available to support analytical development and quality control [2] [3].

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